Sub-Nanomolar BRD2 BD2 Affinity with >800-Fold Selectivity over BRD2 BD1
2‑Bromo‑N‑(2‑morpholino‑2‑(p‑tolyl)ethyl)benzamide binds the second bromodomain (BD2) of human BRD2 with a Kd of 1.20 nM as determined by the BROMOscan assay, while its affinity for BRD2 BD1 is >1,000 nM (Kd >1.0E+3 nM) [1][2]. This represents a >830‑fold intra‑domain selectivity within BRD2. In comparison, the pan‑BET probe (+)-JQ1 exhibits Kd values of ~50–100 nM for both BD1 and BD2 of BRD2, BRD3, and BRD4, lacking domain selectivity [3].
| Evidence Dimension | Binding affinity (Kd) – BRD2 BD2 vs. BRD2 BD1 |
|---|---|
| Target Compound Data | BRD2 BD2 Kd = 1.20 nM; BRD2 BD1 Kd > 1,000 nM (BROMOscan, human partial-length BRD2 BD2 isoform 1, E348–D455 expressed in E. coli) |
| Comparator Or Baseline | (+)-JQ1: BRD2 BD1/BD2 Kd ~50–100 nM (BROMOscan; non‑domain‑selective) |
| Quantified Difference | >830‑fold selectivity for BD2 over BD1; ~40–80‑fold higher BD2 affinity vs. pan‑BET inhibitor JQ1 |
| Conditions | BROMOscan binding assay; recombinant human BRD2 bromodomains expressed in bacterial system |
Why This Matters
Domain‑selective BET bromodomain ligands are rare and highly sought after for dissecting BD1‑ versus BD2‑specific transcriptional functions; this level of intra‑domain selectivity makes the compound a valuable chemical biology tool.
- [1] BindingDB. BDBM50515771 (CHEMBL4528047) – BRD2 BD2 Kd = 1.20 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515771 (accessed 2026-05-05). View Source
- [2] BindingDB. BDBM50455480 (CHEMBL4218735) – BRD2 BD1 Kd = 1,320 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50455480 (accessed 2026-05-05). View Source
- [3] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. doi:10.1038/nature09504. View Source
